molecular formula C27H22FNO4 B2592495 8-(3,4-dimethylbenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 904433-57-4

8-(3,4-dimethylbenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No. B2592495
CAS RN: 904433-57-4
M. Wt: 443.474
InChI Key: BXSXXRYVDLOBRM-UHFFFAOYSA-N
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Description

8-(3,4-dimethylbenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a useful research compound. Its molecular formula is C27H22FNO4 and its molecular weight is 443.474. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiproliferative Activity

The synthesis of quinoline derivatives, including structures related to 8-(3,4-dimethylbenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one, has been explored for their antiproliferative activities against various cancer cell lines. For instance, Tseng et al. (2009) found that certain quinoline derivatives exhibit potent antiproliferative effects against human hepatocellular carcinoma and non-small cell lung cancer cell lines, highlighting their potential in cancer therapy. These compounds were observed to induce cell cycle arrest and apoptosis, pointing to their mechanism of action in inhibiting cancer cell growth (Tseng et al., 2009).

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. For example, Raju et al. (2016) synthesized pyrazole derivatives containing a 2-methylquinoline ring system and evaluated their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. These compounds displayed significant antibacterial activity, suggesting their potential use as antimicrobial agents (Raju et al., 2016).

Antioxidant Properties

The antioxidant properties of novel quinoline derivatives have been studied, indicating their potential as therapeutic agents in conditions associated with oxidative stress. Hassan et al. (2017) synthesized a series of quinolinone derivatives and evaluated their antioxidant activities. Some of these compounds exhibited higher antioxidant activities than the standard antioxidant, showcasing their possible application in mitigating oxidative stress-related diseases (Hassan et al., 2017).

Synthesis and Transformations for Biochemical Studies

Aleksanyan and Hambardzumyan (2013) explored the synthesis and transformations of quinoline derivatives for potential use in biochemical and medicinal studies. Their work contributes to the development of new compounds with potential application in various biological systems, including as fluorophores for studying biological systems and as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

properties

IUPAC Name

8-(3,4-dimethylbenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FNO4/c1-16-3-6-19(11-17(16)2)26(30)22-15-29(14-18-4-7-20(28)8-5-18)23-13-25-24(32-9-10-33-25)12-21(23)27(22)31/h3-8,11-13,15H,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSXXRYVDLOBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,4-dimethylbenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

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